Bis(2-chlorophenyl)methanol

Lipophilicity Molecular Weight ADME Prediction

Procure Bis(2-chlorophenyl)methanol (CAS 6335-15-5) for its unique symmetrical 2,2'-dichloro structure, which provides defined crystallinity and steric hindrance essential for reproducible crystal engineering and asymmetric transformations. This specific ortho-dichloro isomer ensures correct downstream chemistry for 2,2'-dichlorobenzophenone synthesis, unlike non-equivalent mono- or para-chloro analogs.

Molecular Formula C13H10Cl2O
Molecular Weight 253.12 g/mol
CAS No. 6335-15-5
Cat. No. B1346261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-chlorophenyl)methanol
CAS6335-15-5
Molecular FormulaC13H10Cl2O
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)O)Cl
InChIInChI=1S/C13H10Cl2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H
InChIKeyYVZIETKZIJPLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-chlorophenyl)methanol (CAS 6335-15-5): Physical Properties and Structural Identity for Procurement Specification


Bis(2-chlorophenyl)methanol (CAS 6335-15-5, C13H10Cl2O, MW 253.12) is a symmetrically substituted diarylmethanol derivative bearing two ortho-chlorophenyl groups on a central methanol carbon [1]. The compound is a white to off-white crystalline solid with an experimentally determined melting point of 90–91 °C and a boiling point of 175–180 °C at 4 Torr . Its predicted density is 1.325 ± 0.06 g/cm³ and its predicted pKa is 12.80 ± 0.20 . The molecular structure features two ortho‑chlorine substituents that impose distinctive steric and electronic constraints relative to other diarylmethanol isomers and mono‑chlorinated analogs [1].

Why Bis(2-chlorophenyl)methanol Cannot Be Interchanged with Mono‑Chloro or Alternative Diaryl Analogs


While the diarylmethanol class contains multiple structurally related compounds, substitution of Bis(2-chlorophenyl)methanol (CAS 6335-15-5) with its closest apparent analog 2‑chlorobenzhydrol (CAS 6954-45-6; (2‑chlorophenyl)(phenyl)methanol) is not chemically equivalent. The symmetrical 2,2′-dichloro substitution pattern in the target compound fundamentally alters its molecular geometry, intermolecular packing, and partition coefficient relative to mono‑chloro or para‑substituted isomers [1]. In reaction chemistry, the steric hindrance of two ortho‑chlorine atoms restricts rotational freedom of both phenyl rings, imposing different reactivity profiles in nucleophilic additions, etherifications, and oxidation to the corresponding benzophenone [1]. Furthermore, for solid‑state applications, the hydrogen‑bonding architecture of this specific ortho‑dichloro congener exhibits unique crystallographic behavior not replicated by analogs [2].

Bis(2-chlorophenyl)methanol (6335-15-5): Quantifiable Differentiation Evidence Against Closest Analogs


Lipophilicity and Molecular Weight Differentiation Relative to 2‑Chlorobenzhydrol

Bis(2-chlorophenyl)methanol exhibits substantially higher predicted lipophilicity and molecular mass than its closest mono‑chloro analog, 2‑chlorobenzhydrol (CAS 6954-45-6). This differentiation arises from the second chlorine substituent, which increases both molecular weight and predicted octanol‑water partition coefficient (Log P) [1].

Lipophilicity Molecular Weight ADME Prediction Diarylmethanol

Crystal Packing and Hydrogen‑Bonding Architecture Determined by Single‑Crystal X‑Ray Diffraction

Single‑crystal X‑ray diffraction analysis of Bis(2-chlorophenyl)methanol at 120 K confirms that it crystallizes in the triclinic space group P-1, with four crystallographically independent molecules in the asymmetric unit [1]. Each independent molecule engages in intermolecular O–H···O hydrogen bonding, where the hydroxyl group acts as both a hydrogen‑bond donor and acceptor [1]. This extensive hydrogen‑bonding network differs fundamentally from the packing of mono‑chloro and para‑substituted analogs, which generally exhibit fewer independent molecules and distinct hydrogen‑bond topologies [1].

Crystal Engineering Solid-State Chemistry X‑Ray Crystallography Hydrogen Bonding

Steric Hindrance Parameters Differentiating Ortho-Dichloro Substitution from Alternative Patterns

The presence of two ortho‑chlorine substituents in Bis(2-chlorophenyl)methanol imposes a significantly higher rotational energy barrier around the central C–C bonds compared to mono‑chloro or para‑chloro isomers . In 2‑chlorobenzhydrol, one unsubstituted phenyl ring can rotate relatively freely, whereas in the 2,2′-dichloro derivative both rings are sterically constrained by the ortho‑chlorine atoms . This restricted conformational flexibility directly impacts the compound‘s reactivity profile in nucleophilic substitution, etherification, and oxidation reactions, as well as its behavior in chiral recognition processes .

Steric Hindrance Reactivity Rotational Barrier Ortho Effect

Bis(2-chlorophenyl)methanol (6335-15-5): Evidence‑Backed Procurement and Application Scenarios


Crystal Engineering and Solid‑State Formulation Studies Requiring Well‑Defined Packing

The fully solved single‑crystal structure of Bis(2-chlorophenyl)methanol [1] makes this compound a validated reference material for crystal engineering studies. Its triclinic P-1 space group, Z′ = 4 packing, and defined hydrogen‑bonding network [1] provide a reliable solid‑state scaffold for investigating intermolecular interactions, co‑crystal formation, and the influence of ortho‑chloro substitution on crystal habit. Procurement of this specific CAS‑registered crystalline solid is essential for reproducibility in crystallography laboratories and formulation science where amorphous or undefined solids would introduce unacceptable variability.

Synthesis of Ortho-Dichloro-Substituted Diarylmethane Pharmacophores and Agrochemical Intermediates

The symmetrical 2,2′-dichloro architecture of Bis(2-chlorophenyl)methanol provides a direct building block for the construction of ortho‑dichloro‑substituted diarylmethane pharmacophores, which appear in certain antifungal scaffolds [1] and other bioactive compounds [2]. The higher Log P (≈3.93–4.00) relative to mono‑chloro analogs renders this compound a preferred starting material for medicinal chemistry programs targeting lipophilic binding pockets or for agrochemical intermediates requiring enhanced membrane permeability. Mono‑chloro or para‑dichloro analogs would yield products with different physicochemical and biological profiles, making this specific CAS number the required procurement specification.

Sterically Demanding Asymmetric Transformations and Chiral Auxiliary Applications

The dual ortho‑chlorine substitution pattern in Bis(2-chlorophenyl)methanol imposes significant steric hindrance that restricts conformational mobility of both phenyl rings [1]. This property makes the compound a candidate for asymmetric transformations where conformational restriction is intentionally exploited to influence stereoselectivity. In applications requiring a benzhydrol scaffold with maximum steric bulk proximal to the reacting center, this compound is irreplaceable by 2‑chlorobenzhydrol (only one ortho‑chlorine) or 4,4′-dichlorobenzhydrol (chlorines remote from the central carbon) [2].

Oxidation Precursor to 2,2′-Dichlorobenzophenone for Industrial and Research Synthesis

Bis(2-chlorophenyl)methanol serves as the direct precursor to 2,2′-dichlorobenzophenone via oxidation of the central hydroxyl group. 2,2′-Dichlorobenzophenone is a key intermediate in the synthesis of 2,2′-dichlorohydrazobenzene [1], which is utilized in the production of pigments, dyes, and certain pharmaceutical intermediates [2]. The ortho‑chloro substitution pattern of this benzhydrol is essential because it dictates the substitution pattern of the resulting benzophenone; alternative starting materials (e.g., 2‑chlorobenzhydrol or 4,4′-dichlorobenzhydrol) would yield different benzophenone isomers unsuitable for the intended downstream chemistry. The crystalline nature and defined melting point (90–91 °C) of this compound enable reliable quality control prior to oxidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(2-chlorophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.